molecular formula C5H9FO B1343212 2-FLUOROCYCLOPENTAN-1-OL

2-FLUOROCYCLOPENTAN-1-OL

Cat. No.: B1343212
M. Wt: 104.12 g/mol
InChI Key: BDIRIPRHYULGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-FLUOROCYCLOPENTAN-1-OL is an organic compound with the molecular formula C5H9FO. It is a fluorinated alcohol, specifically a cyclopentanol derivative where one hydrogen atom on the cyclopentane ring is replaced by a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-FLUOROCYCLOPENTAN-1-OL can be synthesized through several methods. One common approach involves the fluorination of cyclopentanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions and yields the desired fluorinated product .

Another method involves the enzymatic deracemization of racemic 2-fluorocyclopentanol using lipases in organic media. This approach allows for the production of optically active stereoisomers with high enantioselectivity .

Industrial Production Methods

Industrial production of 2-fluorocyclopentanol may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of method depends on factors such as yield, purity, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-FLUOROCYCLOPENTAN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products Formed

Scientific Research Applications

2-FLUOROCYCLOPENTAN-1-OL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 2-fluorocyclopentanol involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and interactions with enzymes and receptors. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

2-FLUOROCYCLOPENTAN-1-OL can be compared with other fluorinated cyclopentanol derivatives, such as:

    2-Chlorocyclopentanol: Similar in structure but with a chlorine atom instead of fluorine. It has different reactivity and applications.

    2-Bromocyclopentanol: Contains a bromine atom, leading to different chemical properties and uses.

    2-Iodocyclopentanol:

This compound is unique due to the specific effects of the fluorine atom, which can enhance its stability, reactivity, and interactions with biological targets.

Properties

IUPAC Name

2-fluorocyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIRIPRHYULGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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